Cas no 1804739-61-4 (2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile)

2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile
-
- インチ: 1S/C8H3F4N3O3/c9-7-6(18-8(10,11)12)4(1-2-13)3-5(14-7)15(16)17/h3H,1H2
- InChIKey: AAVFTKUYAVTBLI-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(CC#N)=CC([N+](=O)[O-])=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 361
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 91.7
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099529-1g |
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile |
1804739-61-4 | 97% | 1g |
$1,475.10 | 2022-04-01 |
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile 関連文献
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrileに関する追加情報
Professional Introduction to 2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804739-61-4)
2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804739-61-4) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural and functional attributes, serves as a crucial intermediate in the synthesis of various bioactive molecules. Its molecular structure, featuring a pyridine core substituted with fluorine, nitro, and trifluoromethoxy groups, as well as an acetonitrile moiety at the 4-position, endows it with distinct chemical properties that make it invaluable in drug discovery and development.
The significance of this compound lies in its versatility as a building block for more complex pharmacophores. The presence of multiple heteroatoms and functional groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific therapeutic applications. In recent years, there has been a growing interest in fluorinated pyridines due to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The nitro and trifluoromethoxy groups further contribute to the compound's reactivity and selectivity, making it a preferred choice for medicinal chemists.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of 2-fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile, enabling large-scale production for industrial applications. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions have been employed to construct the desired framework with high precision. These methods not only improve yield but also minimize byproduct formation, ensuring a cleaner synthesis process.
In the realm of drug discovery, this compound has been explored for its potential in developing novel therapeutic agents. For instance, studies have indicated its utility in creating kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The fluorine atom's electronic effects can modulate the binding interactions between the compound and its target proteins, enhancing drug efficacy. Additionally, the nitro group can be reduced to an amine, providing a versatile handle for further derivatization.
The trifluoromethoxy group is another key feature that contributes to the compound's pharmacological profile. This moiety is known to increase lipophilicity and metabolic stability, which are essential factors for drug-like properties. Furthermore, it can participate in hydrogen bonding interactions with biological targets, improving binding affinity. Researchers have leveraged these properties to design molecules with improved pharmacokinetic profiles.
Recent clinical trials have demonstrated the promise of derivatives derived from 2-fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile in treating various diseases. For example, a series of kinase inhibitors based on this scaffold have shown promising results in preclinical studies. These inhibitors exhibit high selectivity for their target enzymes while minimizing off-target effects. The ability to fine-tune the structure through strategic modifications has allowed researchers to optimize potency and reduce toxicity.
The compound's role extends beyond kinase inhibition. It has also been investigated as a precursor for developing antiviral and antibacterial agents. The pyridine core is a common motif in many bioactive molecules due to its ability to interact with biological targets through hydrogen bonding and hydrophobic effects. By incorporating fluorinated and nitro-substituted pyridines into drug candidates, scientists aim to enhance their pharmacological activity and selectivity.
Sustainability considerations have also influenced the development of synthetic routes for 2-fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile. Green chemistry principles have been integrated into synthetic strategies to minimize environmental impact. For instance, solvent-free reactions and catalytic processes have been employed to reduce waste generation and energy consumption. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.
The future prospects of this compound are promising, with ongoing research focusing on expanding its applications in drug discovery. Novel synthetic methodologies are being explored to access new derivatives with enhanced properties. Additionally, computational modeling techniques are being utilized to predict the behavior of these compounds in biological systems, accelerating the drug development process.
In conclusion, 2-fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1804739-61-4) is a versatile and valuable intermediate in pharmaceutical chemistry. Its unique structural features make it an ideal candidate for developing novel therapeutic agents with improved pharmacological properties. As research continues to uncover new applications and synthetic strategies, this compound is poised to play a significant role in future drug development efforts.
1804739-61-4 (2-Fluoro-6-nitro-3-(trifluoromethoxy)pyridine-4-acetonitrile) 関連製品
- 1807017-53-3(Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)
- 2034468-73-8(N-{3-(pyridin-2-yloxy)phenylmethyl}thiophene-3-carboxamide hydrochloride)
- 1550330-40-9(Methyl 2-(cyclohexylamino)-1,3-thiazole-4-carboxylate)
- 1805271-82-2(5-Amino-3-bromo-2-(trifluoromethoxy)benzamide)
- 2172274-64-3(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid)
- 866143-68-2(2-[(2,6-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol)
- 393838-55-6(2,5-dichloro-N-2-chloro-5-(trifluoromethyl)phenylthiophene-3-carboxamide)
- 2148121-03-1(2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethyloxolan-3-ylacetic acid)
- 1822758-47-3(2-Chloro-6-methoxybenzenethiol)
- 1361736-60-8(6,2',3',6'-Tetrachlorobiphenyl-3-ethanone)




